molecular formula C20H25NO4S B11066203 3-[(Benzylsulfonyl)amino]-3-(4-tert-butylphenyl)propanoic acid

3-[(Benzylsulfonyl)amino]-3-(4-tert-butylphenyl)propanoic acid

Cat. No.: B11066203
M. Wt: 375.5 g/mol
InChI Key: UKXMBPYSLYIHHU-UHFFFAOYSA-N
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Description

3-[(Benzylsulfonyl)amino]-3-(4-tert-butylphenyl)propanoic acid is an organic compound characterized by its complex structure, which includes a benzylsulfonyl group, an amino group, and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Benzylsulfonyl)amino]-3-(4-tert-butylphenyl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzylsulfonyl chloride with an appropriate amine to form the benzylsulfonyl amine intermediate. This intermediate is then reacted with 4-tert-butylbenzyl bromide under suitable conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(Benzylsulfonyl)amino]-3-(4-tert-butylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are possible, where the benzylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(Benzylsulfonyl)amino]-3-(4-tert-butylphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(Benzylsulfonyl)amino]-3-(4-tert-butylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound may interact with cellular pathways, modulating signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-tert-Butylphenyl)propanoic acid: Shares the tert-butylphenyl group but lacks the benzylsulfonyl and amino groups.

    3-(4-Aminophenyl)propanoic acid: Contains an amino group but differs in the substitution pattern and lacks the benzylsulfonyl group.

Uniqueness

3-[(Benzylsulfonyl)amino]-3-(4-tert-butylphenyl)propanoic acid is unique due to the presence of both benzylsulfonyl and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H25NO4S

Molecular Weight

375.5 g/mol

IUPAC Name

3-(benzylsulfonylamino)-3-(4-tert-butylphenyl)propanoic acid

InChI

InChI=1S/C20H25NO4S/c1-20(2,3)17-11-9-16(10-12-17)18(13-19(22)23)21-26(24,25)14-15-7-5-4-6-8-15/h4-12,18,21H,13-14H2,1-3H3,(H,22,23)

InChI Key

UKXMBPYSLYIHHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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